Ethyl 2-cyclopropyl-2-hydroxyacetate

Description

Molecular Architecture and Functional Group Analysis

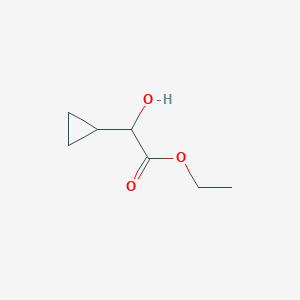

The molecular architecture of this compound is characterized by a complex arrangement of functional groups centered around a quaternary carbon atom that serves as the nexus for multiple structural elements. The compound possesses three primary functional components: a cyclopropyl ring, a hydroxyl group, and an ethyl ester moiety, all connected to a central carbon atom that creates the fundamental structural framework. The cyclopropyl ring system introduces significant ring strain energy, estimated at approximately 27.5 kilocalories per mole, which substantially influences the overall chemical behavior and reactivity patterns of the molecule.

The International Union of Pure and Applied Chemistry systematic name for this compound, this compound, reflects the precise structural arrangement where the cyclopropyl substituent and hydroxyl group are both attached to the second carbon of the acetate chain. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C(C1CC1)O, provides a concise description of the molecular connectivity, revealing the ethoxy carbonyl group linked to the central carbon bearing both the hydroxyl functionality and the three-membered ring system. This structural arrangement creates a molecule with moderate polarity characteristics and specific chemical behavior patterns that distinguish it from acyclic analogs.

The cyclopropyl component of the molecule exhibits distinctive geometric constraints due to the inherent angular strain present in three-membered ring systems. The carbon-carbon-carbon bond angles in the cyclopropyl ring are constrained to approximately 60 degrees, representing a substantial deviation from the tetrahedral angle of 109.5 degrees observed in unstrained carbon systems. This geometric distortion creates significant angle strain that contributes to the elevated energy content and enhanced reactivity of the compound. The ring strain energy associated with the cyclopropyl group has been quantified through thermochemical studies, with cyclopropane itself exhibiting a strain energy of 29 kilocalories per mole.

The ester functionality in this compound contributes to the overall polarity and potential reactivity of the molecule. The carbonyl group provides a site for nucleophilic attack, while the ethoxy group can participate in hydrolysis reactions under appropriate conditions. The presence of the adjacent hydroxyl group creates opportunities for intramolecular hydrogen bonding interactions that may influence the conformational preferences and physical properties of the compound. The combination of these functional groups results in a molecule with characteristic solubility properties, being slightly soluble in acetonitrile and dimethyl sulfoxide.

Stereochemical Considerations and Chiral Center Configuration

The stereochemical complexity of this compound arises from the presence of a quaternary stereogenic center at the carbon atom bearing both the cyclopropyl ring and the hydroxyl group. This chiral center creates the potential for enantiomeric forms of the compound, each exhibiting distinct three-dimensional arrangements that cannot be superimposed upon one another. The absolute configuration of this stereogenic center significantly influences the compound's interaction with chiral environments and its potential biological activity, although specific configurational assignments require detailed stereochemical analysis using appropriate analytical techniques.

The determination of absolute stereochemistry in compounds containing cyclopropyl groups presents unique challenges due to the conformational constraints imposed by the three-membered ring system. Unlike flexible acyclic systems, the cyclopropyl group maintains a relatively rigid geometry that influences the overall conformational landscape of the molecule. Chiral High Performance Liquid Chromatography techniques using specialized chiral stationary phases have proven effective for the separation and analysis of enantiomeric mixtures of structurally related compounds, providing retention time data that can be correlated with absolute configuration assignments.

The stereochemical impact of the cyclopropyl substituent extends beyond simple configurational considerations to include conformational effects that influence the molecule's overall shape and property profile. The rigid nature of the three-membered ring constrains the rotational freedom around the carbon-carbon bond connecting the ring to the central chiral carbon, creating distinct conformational preferences that may affect molecular recognition processes and chemical reactivity patterns. These conformational constraints distinguish cyclopropyl-containing compounds from their acyclic counterparts and contribute to their unique stereochemical behavior.

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and circular dichroism spectroscopy, provide valuable tools for stereochemical characterization of this compound. The distinctive chemical shift patterns observed in proton Nuclear Magnetic Resonance spectra can provide diagnostic information about the relative orientations of substituents around the chiral center, while carbon-13 Nuclear Magnetic Resonance data can reveal subtle differences in electronic environments that reflect stereochemical arrangements. The integration of multiple analytical approaches enables comprehensive stereochemical characterization and configurational assignment.

The enantiomeric excess determination for stereochemically pure samples of this compound requires sophisticated analytical protocols that can distinguish between the two possible enantiomeric forms. Chiral chromatographic methods utilizing columns packed with chiral selectors, such as modified cyclodextrins or chiral crown ethers, have demonstrated effectiveness in achieving baseline separation of enantiomers for structurally similar compounds. The calculation of enantiomeric excess from peak area ratios in chromatographic analysis provides quantitative assessment of stereochemical purity, a critical parameter for applications requiring defined stereochemical composition.

Comparative Analysis with Cycloalkyl Hydroxyacetate Derivatives

The structural characteristics of this compound can be meaningfully compared with other cycloalkyl hydroxyacetate derivatives to understand the unique properties conferred by the three-membered ring system. Comparative analysis with ethyl 2-cyclopentyl-2-hydroxyacetate reveals significant differences in molecular weight, conformational flexibility, and ring strain characteristics. The cyclopentyl analog, with molecular formula C9H16O3 and molecular weight 172.22 grams per mole, exhibits substantially lower ring strain energy due to the reduced angular distortion present in five-membered ring systems compared to three-membered rings.

The ring strain energy differences between various cycloalkyl systems provide quantitative insight into the structural impact of ring size on molecular stability and reactivity. While cyclopropane exhibits a ring strain energy of approximately 27.5 kilocalories per mole, cyclobutane demonstrates a lower strain energy of 26.3 kilocalories per mole, despite having four carbon atoms in the ring structure. This apparent anomaly reflects the complex interplay between angular strain, torsional strain, and van der Waals interactions that collectively determine the overall strain energy of cyclic systems. Cyclopentane and larger ring systems exhibit progressively lower strain energies, with cyclohexane representing the most stable common cycloalkane configuration.

The conformational behavior of cycloalkyl hydroxyacetate derivatives varies significantly depending on the ring size and associated strain characteristics. The rigid geometry of the cyclopropyl ring in this compound contrasts sharply with the conformational flexibility observed in larger ring systems, such as the cyclopentyl derivative. This conformational rigidity influences molecular shape, intermolecular interactions, and potential binding affinities in biological systems. The reduced conformational freedom associated with highly strained ring systems can lead to enhanced selectivity in molecular recognition processes, although it may also impose limitations on adaptive binding mechanisms.

Comparative thermodynamic analysis of cycloalkyl hydroxyacetate derivatives reveals the impact of ring strain on overall molecular stability and reaction thermodynamics. The elevated energy content associated with strained ring systems like cyclopropyl groups contributes to increased reactivity and altered equilibrium positions in chemical transformations. These thermodynamic considerations have important implications for synthetic strategy development and reaction optimization when working with cyclopropyl-containing compounds versus their less strained analogs.

The physical properties of cycloalkyl hydroxyacetate derivatives exhibit systematic variations that correlate with ring size and strain characteristics. Solubility profiles, melting points, and spectroscopic properties all reflect the influence of ring strain and conformational constraints on molecular behavior. The cyclopropyl derivative typically demonstrates distinct solubility characteristics compared to larger ring analogs, with specific solvent compatibility patterns that reflect the unique electronic and steric properties of the highly strained three-membered ring system.

Properties

IUPAC Name |

ethyl 2-cyclopropyl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPCONMBPLSHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185387-66-9 | |

| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-cyclopropyl-2-hydroxyacetate (C7H12O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound can be synthesized through various methods, including cyclopropanation reactions. Its structure features a cyclopropyl group which is known to influence biological activity through unique steric and electronic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. Notably, studies revealed that the compound exhibits low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index.

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | >100 | Non-toxic at therapeutic concentrations |

| MCF-7 | 75 | Moderate cytotoxicity observed |

| HeLa | >100 | Non-toxic at therapeutic concentrations |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The presence of the cyclopropyl moiety may contribute to the disruption of microbial membranes.

- Interference with Cellular Signaling : Some studies suggest that such compounds can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy : A study investigated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound demonstrated significant antibacterial activity, supporting its potential use as a lead compound for drug development.

- Findings : The compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Cytotoxicity in Cancer Research : In vitro studies on MCF-7 breast cancer cells showed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Scientific Research Applications

Ethyl 2-cyclopropyl-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a cyclopropyl group in its structure influences biological activity through unique steric and electronic effects.

Antimicrobial Activity: Research suggests that compounds similar to this compound exhibit antimicrobial properties. Derivatives have demonstrated effectiveness against various bacterial strains, indicating a potential role in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies: Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. Studies revealed low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | >100 | Non-toxic at therapeutic concentrations |

| MCF-7 | 75 | Moderate cytotoxicity observed |

| HeLa | >100 | Non-toxic at therapeutic concentrations |

Case Studies

Case Study on Antimicrobial Efficacy: A study investigated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound demonstrated significant antibacterial activity, supporting its potential use as a lead compound for drug development. The findings showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Cytotoxicity in Cancer Research: In vitro studies on MCF-7 breast cancer cells showed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Other Applications

Beyond medicinal chemistry, this compound is a useful research chemical in general . It can be used in the synthesis of various compounds. For example, it can be used as a building block in the synthesis of oxadiazole compounds, which have applications in treating cancers .

Safety and Hazards

This compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-cyclopropyl-2-hydroxyacetate

This methyl ester analog (C₆H₁₀O₃) shares structural similarity but differs in ester chain length. Key distinctions include:

- Molecular Weight : 130.1 g/mol (vs. 144.16 g/mol for the ethyl derivative).

- CCS Values : Lower CCS for [M+H]⁺ (127.3 Ų vs. 131.1 Ų), indicating slightly reduced steric bulk .

- Synthetic Utility : Methyl esters are often intermediates in cyclopropane functionalization, as seen in the synthesis of spirocyclopropaneoxazolines via Grignard additions .

Ethyl 2-hydroxyacetate

A simpler analog lacking the cyclopropyl group (C₄H₈O₃, CAS 623-50-7):

- Reactivity : The absence of the cyclopropane ring enhances flexibility, increasing susceptibility to hydrolysis (TPSA: 46.5 Ų vs. 57.5 Ų for the cyclopropyl derivative) .

- Synthesis : Produced via acid-catalyzed esterification (e.g., p-toluenesulfonic acid in dichloromethane) with yields up to 85% under optimized conditions .

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride

A pharmacologically relevant derivative (CAS 451485-54-4):

- Structural Complexity: Incorporates a dichlorophenyl group and cyclopropylamino moiety, enhancing lipophilicity (logP ~3.2 vs. 0.9 for the parent compound) .

- Biological Activity : Demonstrated CNS activity in preclinical studies, highlighting the impact of cyclopropane on target engagement .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The cyclopropane ring in this compound imposes torsional strain, reducing rotational freedom compared to non-cyclopropane esters (e.g., Ethyl 2-hydroxyacetate) .

- Reactivity Trends: Cyclopropyl esters exhibit resistance to nucleophilic attack at the α-carbon due to ring strain stabilization, unlike their non-cyclopropane counterparts .

- Synthetic Challenges : Lower yields (50%) in nickel-catalyzed reactions for the cyclopropyl derivative vs. higher yields (85%) for simpler esters underscore the complexity of cyclopropane functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate typically involves the formation of the cyclopropane ring followed by functional group transformations to introduce the hydroxy and ester groups. The key synthetic challenge lies in the selective and efficient formation of the cyclopropyl moiety with the desired substitution pattern.

Kulinkovich Reaction as a Core Method

One of the most effective and widely employed methods for synthesizing cyclopropyl alcohol derivatives such as this compound is the Kulinkovich reaction . This reaction involves the titanium-mediated cyclopropanation of esters with Grignard reagents.

- Mechanism : The reaction proceeds by the formation of a titanium-alkyl complex from ethyl magnesium halide (e.g., ethyl magnesium chloride or bromide) and titanium isopropoxide, which then reacts with the ester to form the cyclopropanol product.

- Advantages : This method allows direct conversion of esters to cyclopropanols in good yields under relatively mild conditions.

- Typical Conditions : The reaction is usually carried out in anhydrous ether solvents at low to moderate temperatures.

This approach is referenced in patent literature describing the preparation of cyclopropyl hydroxy esters with high yield and purity, emphasizing the use of ethyl magnesium halides and titanium reagents under controlled conditions.

Stepwise Preparation via Protected Intermediates

Another preparation approach involves multi-step synthesis starting from ethyl glycolate or similar esters:

- Step 1 : Protection of the hydroxy group or introduction of a leaving group to facilitate subsequent cyclopropanation.

- Step 2 : Formation of a cyclopropyl intermediate, often via nucleophilic substitution or ring-closure reactions.

- Step 3 : Deprotection or functional group transformation to yield this compound.

For example, the use of trityl chloride to protect hydroxy groups during intermediate stages has been documented, followed by cyclopropyl group introduction and final deprotection to afford the target compound.

Reaction Conditions and Optimization

The yield and purity of this compound depend heavily on the choice of solvents, temperature, and reagent stoichiometry:

Research Findings and Mechanistic Insights

- The Kulinkovich reaction's efficiency is attributed to the formation of a reactive titanium-alkyl intermediate that facilitates cyclopropanation.

- Protecting groups such as trityl chloride enhance selectivity by stabilizing intermediates and preventing side reactions.

- The choice of solvent influences the reaction pathway and product distribution, with polar aprotic solvents like NMP improving yields.

- Post-reaction purification steps, including acid quenching and solvent extraction, are critical for isolating high-purity this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Kulinkovich Reaction | Ethyl magnesium halide, Ti(OiPr)4, ether solvent | Direct cyclopropanation, high yield | Sensitive to moisture, air |

| Protection-Deprotection | Trityl chloride, pyridine, EDC, acid workup | Improved selectivity, purity | Multi-step, longer reaction time |

| Nucleophilic Substitution | Halogenated intermediates, nucleophiles | Versatile intermediate formation | Requires careful control of conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.